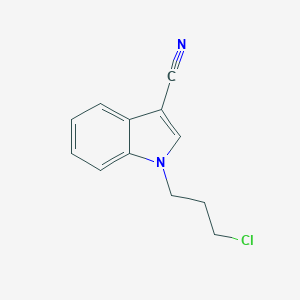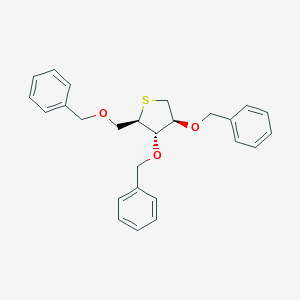
(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene” is a chemical compound with the CAS Number: 187590-77-8. It has a molecular weight of 420.57 . The compound is stored in a dark place, sealed in dry, at 2-8°C . It is a liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m1/s1 .Physical And Chemical Properties Analysis
This compound is a liquid . It is stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Compounds similar to “(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene” often serve as intermediates or catalysts in organic synthesis, enabling the formation of complex molecules through selective reactions. The development of practical synthesis methods for versatile intermediates in green chemistry is a notable application. For example, Gu et al. (2009) reported a practical pilot-scale method for the preparation of 5,5′-methylene-bis(benzotriazole), highlighting the importance of efficient, environmentally benign synthesis processes Gu, H., Yu, B., Zhang, P., & Xu, W.-M., 2009.
Materials Science and Organic Electronics
The structural motifs found in compounds like “(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene” are crucial in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Yue and Xu (2012) discussed the progress of poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, illustrating the potential of organic compounds in emerging electronic applications Yue, R., & Xu, J., 2012.
Antioxidant and Environmental Applications
The antioxidant capacity of organic compounds, including those structurally related to “(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene,” is of significant interest. Ilyasov et al. (2020) elucidated reaction pathways underlying the antioxidant capacity assay of ABTS/potassium persulfate, suggesting the broad applicability of organic compounds in evaluating antioxidant activities Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020.
Flame Retardancy
The role of organic compounds in flame retardancy, particularly in the context of novel brominated flame retardants (NBFRs), highlights the importance of chemical synthesis in developing safer and more effective fire-resistant materials. Zuiderveen, Slootweg, and de Boer (2020) provided a critical review on the occurrence of NBFRs in various environments, underscoring the need for research on their occurrence, environmental fate, and toxicity Zuiderveen, E. A., Slootweg, J., & de Boer, J., 2020.
Safety And Hazards
Propiedades
IUPAC Name |
(2R,3S,4S)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDOLHHPNAZII-CYXNTTPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442932 |
Source


|
| Record name | 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene | |
CAS RN |
187590-77-8 |
Source


|
| Record name | 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

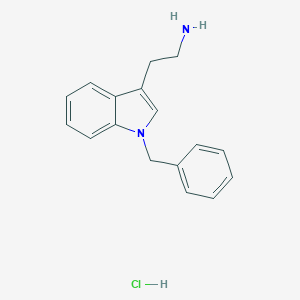
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)

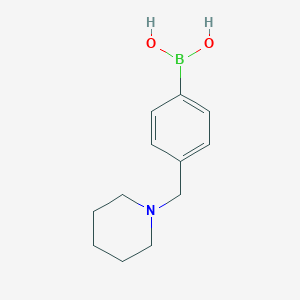
![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)
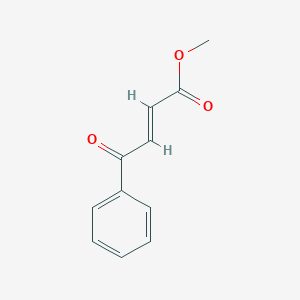
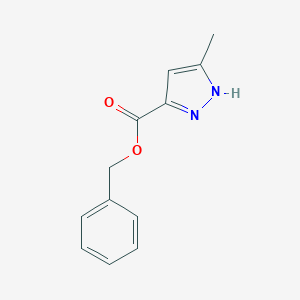
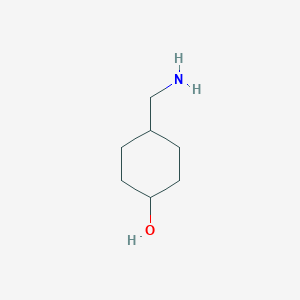
![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)
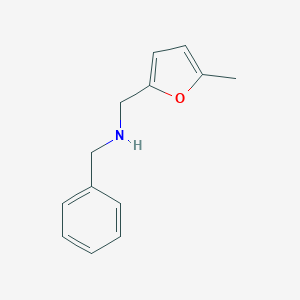
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)

